molecular formula C11H14BrNO2 B2822229 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine CAS No. 1247239-29-7

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine

Cat. No.: B2822229
CAS No.: 1247239-29-7
M. Wt: 272.142
InChI Key: NWAUZLMQMZEWLT-UHFFFAOYSA-N
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Description

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO It is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a methoxy group linked to an oxane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Bromination: The pyridine ring is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Oxane Ring Formation: The oxane ring is formed by cyclization reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and oxidation states.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) are used under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and participate in hydrogen bonding and π-π interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxypyridine: Similar in structure but lacks the oxane ring, which may affect its reactivity and applications.

    2-Bromo-3-methoxypyridine:

    3-Bromo-2-methoxypyridine: Another structural isomer with distinct properties.

Uniqueness

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine is unique due to the presence of both the bromine atom and the oxane ring, which confer specific chemical and physical properties. These features make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-2-(oxan-4-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-10-2-1-5-13-11(10)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAUZLMQMZEWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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